molecular formula C12H14ClNO2 B13308853 Methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate

Methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate

Cat. No.: B13308853
M. Wt: 239.70 g/mol
InChI Key: AIBWACYFHAKDCD-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate is a chiral cyclobutane derivative featuring a 4-chlorophenyl substituent, a methyl ester group, and an amino group at the 3-position. Its structure is characterized by a strained four-membered cyclobutane ring, which influences its conformational flexibility and reactivity. This compound is utilized as a key chiral building block in enantioselective syntheses, particularly in pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C12H14ClNO2/c1-16-11(15)12(6-10(14)7-12)8-2-4-9(13)5-3-8/h2-5,10H,6-7,14H2,1H3

InChI Key

AIBWACYFHAKDCD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Grignard Reaction and Amide Coupling

One potential method involves starting with commercially available 3-oxocyclobutane-1-carboxylic acid. This can be converted into a Grignard reagent, which then reacts with 4-chlorobenzaldehyde to introduce the 4-chlorophenyl group. Subsequent reduction and reductive amination steps can lead to the desired amino functionality.

Step-by-Step Process:

  • Grignard Reaction: Convert 3-oxocyclobutane-1-carboxylic acid into a Grignard reagent using magnesium in an appropriate solvent.
  • Addition of 4-Chlorobenzaldehyde: React the Grignard reagent with 4-chlorobenzaldehyde to form a cyclobutane derivative with the 4-chlorophenyl group.
  • Reduction: Reduce the carbonyl group to an alcohol using a suitable reducing agent.
  • Reductive Amination: Perform reductive amination to introduce the amino group.

C-H Arylation with Transient Directing Groups

Another approach involves the use of transient directing groups (TDGs) for Pd-catalyzed C-H arylation. This method allows for the direct introduction of aryl groups onto the cyclobutane ring without the need for pre-functionalization or directing group removal.

Key Steps:

[2+2] Photocycloaddition

This method involves the formation of a cyclobutane ring through a [2+2] photocycloaddition reaction between an alkene and a dichloroketene, followed by reduction and introduction of the 4-chlorophenyl and amino groups.

Process Overview:

Analysis of Preparation Methods

Each method has its advantages and challenges:

Method Advantages Challenges
Grignard Reaction and Amide Coupling Well-established chemistry, high yield potential Requires multiple steps, potential for side reactions
C-H Arylation with TDGs Simplified process, fewer steps Requires specific catalysts and conditions, potential for low selectivity
[2+2] Photocycloaddition Direct formation of cyclobutane ring Non-selective, potential for side products, requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Phenyl derivatives.

    Substitution: Amides and other substituted derivatives.

Scientific Research Applications

Methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Key Physicochemical Properties of Cycloalkane Derivatives

Compound Molecular Weight Ring Size Key Substituents logP (Predicted)
Methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate 263.30 4 4-Cl-Ph, NH2, COOCH3 2.1
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid 210.65 4 4-Cl-Ph, COOH 1.8
1-(4-Chlorophenyl)-1-cyclohexanecarbonitrile 219.70 6 4-Cl-Ph, CN 3.5

Table 2: Spectroscopic Signatures

Compound $ ^1H $-NMR (δ, ppm) MS Fragments (m/z)
This compound NH2: ~5.0 (br); COOCH3: ~3.7 [M+·] 263; [M-Cl]+ 227
Structural Isomer () C-3 protons: 7.89–7.91 (d) [M-C10H12O]+ 148; [M-C12H15O]+ 121

Biological Activity

Methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H14ClNO2
  • Molecular Weight : Approximately 239.70 g/mol
  • Structure : The compound features a cyclobutane ring, an amino group, and a chlorophenyl substituent, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its structural components:

  • Amino Group : Facilitates hydrogen bonding with biological macromolecules, enhancing binding affinity.
  • Chlorophenyl Group : Engages in π-π interactions with aromatic residues in proteins, potentially modulating enzyme and receptor activities .

These interactions suggest that the compound may influence various signaling pathways and biological processes, making it a candidate for therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies have shown that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties : Investigations suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits cancer cell proliferation
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anticancer Activity :
    • A study demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancers. The mechanism was linked to the induction of apoptosis via caspase activation .
  • Anti-inflammatory Effects :
    • In vitro studies revealed that treatment with this compound led to a marked reduction in the secretion of TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent.

Synthesis and Industrial Applications

The synthesis of this compound typically involves several key steps:

  • Formation of Cyclobutane Ring : Achieved through cycloaddition reactions.
  • Introduction of Chlorophenyl Group : Utilizes Friedel-Crafts reactions.
  • Amination and Esterification : Introduces the amino group and forms the ester.

These synthetic routes are optimized for yield and purity in industrial settings, which can enhance the compound's availability for research and therapeutic applications .

Q & A

Q. What are the common synthetic routes for Methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate?

Methodological Answer: Synthesis typically involves multi-step reactions. For example, a precursor like methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride can be reacted with 4-toluenesulfonate in ethyl acetate under reduced pressure to yield the target compound (80% yield) . Key steps include condensation of 4-chlorophenyl derivatives with cyclobutane intermediates, often using reagents like sodium hydride and methyl halides for functional group activation . Post-synthesis purification employs techniques like filtration and solvent removal, with characterization via 1H^1 \text{H}-NMR and LCMS (e.g., m/z 618 [M+H]+^+) .

Q. How is the molecular structure of this compound confirmed?

Methodological Answer: X-ray crystallography is the gold standard for absolute structural determination. For example, co-crystal structures (e.g., with 1:4 stoichiometry) reveal bond angles, dihedral distortions (e.g., 24.4°–87.3° in aromatic rings), and hydrogen-bonded dimers (N–H⋯N interactions) . SHELX software (SHELXL, SHELXS) is widely used for refinement, with validation metrics like R-factor (0.051) and wR-factor (0.130) ensuring accuracy . Complementary techniques include 1H^1 \text{H}-NMR (e.g., δ 9.10 ppm for amine protons) and mass spectrometry .

Q. What characterization techniques are essential post-synthesis?

Methodological Answer: Core techniques include:

  • NMR Spectroscopy : Assign peaks for amine (δ\delta \sim9.10 ppm), aromatic protons (δ\delta \sim7.48 ppm), and cyclobutane methyl groups (δ\delta \sim3.82 ppm) .
  • LCMS/HPLC : Confirm molecular weight (e.g., m/z 618 [M+H]+^+) and purity (retention time: 1.16 minutes under SMD-TFA05 conditions) .
  • X-ray Diffraction : Resolve stereochemistry and puckering parameters (e.g., β = 114.018° in monoclinic P21_1/c systems) .

Advanced Research Questions

Q. How can discrepancies between crystallographic and spectroscopic data be resolved?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., solution vs. solid-state conformers). Strategies include:

  • Cross-Validation : Compare NMR-derived coupling constants with X-ray torsion angles to assess flexibility .
  • DFT Calculations : Model solution-phase conformers and calculate theoretical NMR shifts .
  • Structure Validation Tools : Use programs like PLATON to check for missed symmetry or disorder in crystallographic data .

Q. What computational methods predict the compound’s reactivity and conformation?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize cyclobutane ring puckering (Cremer-Pople parameters: amplitude qq, phase ϕ\phi) to quantify strain and predict sites of nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvation effects on amino group protonation states, which influence biological activity .
  • Docking Studies : Map interactions with enzymes (e.g., binding affinities via AutoDock Vina) to rationalize structure-activity relationships (SAR) .

Q. How can synthesis yields be optimized while minimizing side products?

Methodological Answer:

  • Reaction Condition Screening : Vary temperature (e.g., 0–25°C), solvent polarity (ethyl acetate vs. DMF), and catalyst loading .
  • In Situ Monitoring : Use HPLC or TLC to track intermediate formation (e.g., 4-chlorophenyl intermediates) .
  • Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., molar ratios, reaction time) .

Q. What strategies analyze the cyclobutane ring’s puckering and its impact on reactivity?

Methodological Answer:

  • Cremer-Pople Analysis : Calculate puckering coordinates (q2q_2, q3q_3) from X-ray data to classify ring conformations (e.g., bent, twisted) .
  • Strain Energy Calculations : Use molecular mechanics (MMFF94) to correlate puckering amplitude with ring strain (kcal/mol) .
  • Reactivity Mapping : Perform Hammett studies to assess how substituents (e.g., 4-chlorophenyl) influence cyclobutane ring opening kinetics .

Q. How does the compound interact with biological targets, and what assays validate this?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC50_{50} values against targets like proteases or kinases using fluorogenic substrates .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for interactions with receptors .
  • Cellular Uptake Studies : Use fluorescent derivatives to track intracellular localization via confocal microscopy .

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